molecular formula C12H12N4OS B2987819 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1788773-19-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2987819
M. Wt: 260.32
InChI Key: FADGMOCVWAPNSA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Synthetic Chemistry and Heterocyclic Synthesis

Research in synthetic chemistry has explored the functionalization reactions of related compounds to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide. For instance, İ. Yıldırım et al. (2005) studied the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and the synthesis of imidazo[4,5-b]pyridine derivatives, indicating the compound's role in the synthesis of diverse heterocyclic structures (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, studies by R. Mohareb et al. (2004) on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlighted the potential for generating pyran, pyridine, and pyridazine derivatives, underscoring the versatility of these compounds in synthesizing complex heterocycles (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).

2. DNA-Binding Studies

In the realm of molecular biology, compounds like N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide have been studied for their DNA-binding properties. Bo Liu and T. Kodadek (2009) investigated pyrrole-imidazole polyamides, similar in structure, for their DNA-binding abilities and cellular permeability, providing insights into how such compounds interact at the molecular level (Bo Liu & T. Kodadek, 2009).

3. Antimicrobial and Antitumor Activities

Compounds structurally related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide have been investigated for their antimicrobial and antitumor properties. For example, research by R. Mohareb and M. S. Gamaan (2018) focused on synthesizing thiophene, pyrazole, coumarin derivatives for antitumor evaluations, indicating the potential of these compounds in medical applications (R. Mohareb & M. S. Gamaan, 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(10-2-8-18-9-10)13-4-5-15-6-7-16-11(15)1-3-14-16/h1-3,6-9H,4-5H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGMOCVWAPNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

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